Insulin aspart is produced using recombinant DNA technology, specifically through the fermentation of genetically modified Saccharomyces cerevisiae yeast. This method allows for the production of insulin aspart without post-translational modifications that are typically seen in mammalian systems, thus ensuring a consistent product .
Insulin aspart falls under the category of rapid-acting insulins. It is classified based on its pharmacokinetic properties, which include a quick onset of action, typically within 15 minutes post-injection, and a duration of action lasting approximately 3 to 5 hours. This makes it particularly effective for controlling postprandial blood glucose levels when taken before meals .
The synthesis of insulin aspart involves several key steps:
The process is optimized to ensure high yield and activity of the final product while minimizing degradation and formation of inactive aggregates. The critical parameters include pH, temperature, and ionic strength during renaturation, which significantly affect the protein's folding efficiency and functionality .
Insulin aspart undergoes several biochemical reactions upon administration:
The pharmacodynamics involve complex interactions at the cellular level that lead to metabolic changes, including increased lipogenesis and protein synthesis while inhibiting lipolysis and proteolysis .
The mechanism by which insulin aspart exerts its effects involves several key processes:
Clinical studies indicate that insulin aspart achieves significant reductions in postprandial blood glucose levels compared to regular human insulin, making it suitable for mealtime use .
Relevant data from stability studies indicate that insulin aspart retains its efficacy over its shelf life when stored correctly .
Insulin aspart is primarily used in clinical settings for:
Additionally, ongoing research explores its use in combination therapies with other antidiabetic agents for enhanced glycemic control .
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